Physicochemical Profiling of 6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic Acid: A Comprehensive Preformulation Guide
Physicochemical Profiling of 6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic Acid: A Comprehensive Preformulation Guide
Executive Summary
6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic acid (CAS No. 630082-82-5), frequently referred to as 6-methoxy-2,4-dimethylnicotinic acid, is a highly substituted pyridine derivative of significant interest in medicinal chemistry and rational drug design. As a structural analog of nicotinic acid, its unique substitution pattern—comprising two electron-donating methyl groups, a methoxy group, and a carboxylic acid—confers distinct physicochemical properties.
This whitepaper provides an in-depth technical analysis of its molecular architecture, electronic effects, and comprehensive protocols for physicochemical profiling. By understanding the causality behind its ionization and lipophilicity, drug development professionals can generate robust data for downstream formulation, salt selection, and pharmacokinetic optimization.
Molecular Architecture & Electronic Effects
The physicochemical behavior of a molecule is inextricably linked to its electronic distribution. In 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid, the pyridine core is heavily decorated, leading to complex intramolecular interactions that dictate its macroscopic properties:
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Steric Hindrance and Conformation: The carboxylic acid at the C3 position is flanked by methyl groups at C2 and C4. This steric crowding forces the carboxylate group out of coplanarity with the pyridine ring. Consequently, resonance overlap is reduced, which subtly alters the acidity of the carboxyl group compared to an unhindered analog.
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Electronic Push-Pull System: The methoxy group at C6 exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring, particularly to the ortho and para positions (N1 and C3). Concurrently, the methyl groups at C2 and C4 exert positive inductive (+I) and hyperconjugative effects.
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Amphoteric Nature & Zwitterion Formation: The convergence of these electron-donating groups significantly increases the basicity of the pyridine nitrogen (N1) compared to unsubstituted nicotinic acid. As a result, the molecule exhibits amphoteric behavior, possessing two distinct pKa values. In aqueous media at physiological pH, it predominantly exists as a zwitterion (protonated pyridinium and deprotonated carboxylate). This ionization state profoundly impacts its thermodynamic solubility and distribution coefficient (LogD) [3].
Caption: pH-dependent ionization states of 6-methoxy-2,4-dimethyl-3-pyridinecarboxylic acid.
Physicochemical Property Matrix
To guide early-stage preformulation, the foundational properties of 6-methoxy-2,4-dimethylnicotinic acid are summarized below.
| Property | Value / Description | Method / Source |
| Chemical Name | 6-Methoxy-2,4-dimethyl-3-pyridinecarboxylic acid | IUPAC Nomenclature |
| CAS Registry Number | 630082-82-5 | ChemScene [1] |
| Molecular Formula | C9H11NO3 | Elemental Analysis |
| Molecular Weight | 181.19 g/mol | Mass Spectrometry |
| SMILES String | COC1=CC(C)=C(C(C)=N1)C(O)=O | Cheminformatics [1] |
| Predicted pKa1 (Pyridine N) | ~3.5 - 4.5 | In silico prediction / Titration |
| Predicted pKa2 (COOH) | ~5.0 - 5.5 | In silico prediction / Titration |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Shake-Flask Method |
| Storage Conditions | Sealed in dry, 2-8°C | Stability Protocols [1] |
Experimental Workflows for Physicochemical Profiling
Robust drug development requires empirical validation of theoretical properties. The following self-validating protocols are designed to eliminate experimental artifacts through mass balance checks and rigorous equilibrium controls.
Caption: Workflow for the physicochemical profiling of 6-methoxy-2,4-dimethylnicotinic acid.
Protocol A: pKa Determination via Potentiometric Titration
Causality: Understanding the ionization state is critical because only the unionized fraction of a drug typically permeates lipid bilayers. Potentiometry is selected over spectrophotometry for this compound due to the potential lack of a significant UV shift upon ionization of the sterically hindered pyridine ring.
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Preparation: Prepare a 1.0 mM solution of the compound in 0.15 M KCl. Reasoning: The KCl maintains a constant ionic strength, accurately mimicking physiological osmolarity and preventing activity coefficient fluctuations during the titration.
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Titration: Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M KOH from pH 2.0 to 11.0. This must be performed under a nitrogen atmosphere to prevent ambient CO2 absorption, which forms carbonic acid and skews the weak acid inflection points.
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Data Analysis: Calculate the pKa values using the Bjerrum function. The presence of two overlapping inflection points will empirically confirm the zwitterionic nature of the compound.
Protocol B: Lipophilicity (LogP) via the Shake-Flask Method
Causality: Lipophilicity dictates a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The shake-flask method is the OECD gold standard[2]. Mutual saturation of the phases prior to the experiment is critical; failure to do so results in volume shifts during shaking as the solvents dissolve into one another, altering the phase ratio and invalidating the concentration calculations.
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Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Allow the phases to separate completely.
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Sample Preparation: Dissolve exactly 1.0 mg of the compound in 10 mL of the water-saturated octanol.
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Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of octanol-saturated water into a glass centrifuge tube. Rotate the tube end-over-end at 100 rpm for 5 minutes. Reasoning: Vigorous shaking is avoided to prevent the formation of stable micro-emulsions that artificially inflate the aqueous concentration.
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Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete, sharp phase separation.
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Quantification & Mass Balance (Self-Validation): Carefully sample both the aqueous and organic phases using a syringe. Quantify the concentration in each phase via HPLC-UV. Critical Step: The sum of the mass quantified in both phases must equal the initial mass introduced (95-105% recovery). If the mass balance fails, the test is invalid due to precipitation at the interface or adsorption to the glass, and must be repeated at a lower concentration.
Protocol C: Thermodynamic Solubility Profiling
Causality: Kinetic solubility (often measured via rapid DMSO stock dilution) overestimates true solubility due to temporary supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the solution, providing a reliable, conservative metric for oral formulation development [3].
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Incubation: Add an excess of the solid compound (e.g., 50 mg) to 5 mL of phosphate buffer (pH 7.4).
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Agitation: Shake the suspension at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
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Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Reasoning: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample represents the true solution concentration.
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Analysis: Dilute the filtrate appropriately with mobile phase and analyze via HPLC.
Analytical Characterization & Stability Implications
To support the above protocols, a stability-indicating HPLC method is required.
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Chromatographic Conditions: Utilize a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3.5 µm). The mobile phase should employ a gradient elution using 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile.
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Causality for TFA: TFA is crucial as an ion-pairing agent. It suppresses the ionization of both the carboxylic acid and the pyridinium nitrogen, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.
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Degradation Monitoring: During forced degradation studies, the methoxy group at C6 may be susceptible to nucleophilic attack or hydrolysis under extreme acidic/basic conditions, yielding the corresponding pyridinol. This degradation pathway must be strictly monitored during long-term stability testing.
References
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Organization for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]
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Kerns, E. H. "High throughput physicochemical profiling for drug discovery." Journal of Pharmaceutical Sciences, 90(11), 1838-1858. PubMed (NIH). URL: [Link]
